molecular formula C5H8O3 B8063987 (2S)-2-Cyclopropyl-2-hydroxyacetic acid

(2S)-2-Cyclopropyl-2-hydroxyacetic acid

Cat. No.: B8063987
M. Wt: 116.11 g/mol
InChI Key: WGYFYSOUPAKFHY-BYPYZUCNSA-N
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Description

(2S)-2-Cyclopropyl-2-hydroxyacetic acid is an organic compound characterized by a cyclopropyl group attached to a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Cyclopropyl-2-hydroxyacetic acid typically involves the cyclopropanation of suitable precursors followed by hydrolysis. One common method includes the reaction of cyclopropylmethyl bromide with a base to form cyclopropylmethyl alcohol, which is then oxidized to cyclopropylmethyl aldehyde. This intermediate undergoes a Grignard reaction with formaldehyde, followed by hydrolysis to yield this compound.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Cyclopropyl-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Cyclopropylglyoxylic acid or cyclopropylacetic acid.

    Reduction: Cyclopropylmethanol.

    Substitution: Various cyclopropyl derivatives depending on the substituent introduced.

Scientific Research Applications

(2S)-2-Cyclopropyl-2-hydroxyacetic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential role in metabolic pathways and enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-Cyclopropyl-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby altering metabolic processes. The cyclopropyl group can also influence the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

    Cyclopropylacetic acid: Similar structure but lacks the hydroxy group.

    Cyclopropylmethanol: Similar structure but lacks the carboxylic acid group.

    Cyclopropylglyoxylic acid: Similar structure but contains a ketone group instead of a hydroxy group.

Uniqueness: (2S)-2-Cyclopropyl-2-hydroxyacetic acid is unique due to the presence of both a cyclopropyl group and a hydroxyacetic acid moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2S)-2-cyclopropyl-2-hydroxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-4(5(7)8)3-1-2-3/h3-4,6H,1-2H2,(H,7,8)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYFYSOUPAKFHY-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@H](C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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